molecular formula C23H21N5O3S B2689829 N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-87-4

N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2689829
CAS No.: 852436-87-4
M. Wt: 447.51
InChI Key: XVQIWJGDPJWFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-3-31-19-10-6-17(7-11-19)23-26-25-20-12-13-22(27-28(20)23)32-14-21(30)24-18-8-4-16(5-9-18)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIWJGDPJWFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that incorporates a triazole ring and a pyridazine moiety, both of which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 4 acetylphenyl 2 3 4 ethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 4 acetylphenyl 2 3 4 ethoxyphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that derivatives of triazole and pyridazine exhibit a range of activities including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Key Activities

  • Anticancer Activity :
    • Compounds containing triazole rings have been shown to possess significant anticancer properties. For instance, studies on similar triazole derivatives revealed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Anti-inflammatory Effects :
    • The presence of the pyridazine moiety is associated with anti-inflammatory activities. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Properties :
    • Triazole derivatives often demonstrate broad-spectrum antimicrobial activity. This includes efficacy against bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds to this compound.

Synthesis and Evaluation

In one study, novel triazole derivatives were synthesized and screened for their anticancer activity. The results indicated that certain compounds exhibited IC50 values as low as 6.2 µM against HCT-116 cell lines . This highlights the potential of triazole-containing compounds in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the side chains significantly affect biological activity. For example:

  • Ethoxy Substitution : The ethoxyphenyl group enhances lipophilicity and may improve membrane permeability.
  • Thioacetamide Linkage : The thioacetamide linkage has been associated with increased potency in inhibiting specific enzymes related to cancer progression .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Triazole Derivative AAnticancerMCF-727.3
Triazole Derivative BAnticancerHCT-1166.2
Pyridazine Derivative CAnti-inflammatoryRAW 264.715.0
Triazole Derivative DAntimicrobialE. coli12.5

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

  • Antitumor Activity :
    • Research indicates that this compound and its derivatives can inhibit key kinases involved in cancer cell proliferation.
    • Mechanism of Action : It targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
    • Inhibitory Potency : Derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.
  • Anti-inflammatory Properties :
    • The compound has shown potential as an inhibitor of the P300/CBP-associated factor (PCAF), which plays a role in acetylating histones and regulating gene transcription.
    • Studies suggest that inhibiting PCAF can lead to significant changes in gene expression related to inflammatory responses.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Studies

StudyObjectiveFindings
Study 1Investigate antitumor effectsDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in micromolar range.
Study 2Evaluate anti-inflammatory potentialShowed inhibition of PCAF activity leading to altered gene expression related to inflammation.
Study 3Assess antimicrobial propertiesIndicated potential activity against specific bacterial strains; further validation required.

Q & A

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core through cyclocondensation of hydrazine derivatives with carbonyl-containing precursors .
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution or thiol-ene reactions under inert conditions.
  • Step 3 : Functionalization of the 4-acetylphenyl group using acetyl chloride or Friedel-Crafts acylation.
    Key reagents include triethylamine (as a catalyst) and anhydrous solvents (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Aim for ≥95% purity .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store in a sealed container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Conflicting NMR or mass spectrometry data may arise from:

  • Tautomerism : The triazolo-pyridazine system can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Interference : Co-eluting byproducts in HPLC can skew purity results. Optimize chromatographic conditions (e.g., adjust pH or gradient) or employ preparative HPLC for isolation .

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Polysorbate-80 (0.01%) enhances aqueous solubility without cytotoxicity.
  • pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify stable formulations .

Q. How can computational modeling predict biological activity?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the triazolo-pyridazine core’s hydrogen-bonding potential.
  • QSAR Analysis : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs validate the compound’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance.
  • CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms to assess drug-drug interaction risks .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves to evaluate bioavailability.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Data Reproducibility : Document reaction conditions (temperature, humidity) meticulously to address batch-to-batch variability.
  • Structural Analogues : Compare with compounds like N-(4-ethoxyphenyl)-2-((triazolo-pyridazine)thio)acetamide to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.